molecular formula C17H12N4O2S B2401092 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile CAS No. 1396795-41-7

3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2401092
CAS No.: 1396795-41-7
M. Wt: 336.37
InChI Key: SDBDMSPPMOEAMS-UHFFFAOYSA-N
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Description

3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from the preparation of the individual ring systems and their subsequent coupling. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids. The azetidine ring is often synthesized through ring-closing reactions involving amines and haloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may allow it to bind to proteins or enzymes, modulating their activity. The azetidine ring may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile
  • 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile
  • 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Uniqueness

What sets 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile apart from similar compounds is its unique combination of ring systems, which may confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c18-7-11-2-1-3-12(6-11)17(22)21-8-14(9-21)16-19-15(20-23-16)13-4-5-24-10-13/h1-6,10,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBDMSPPMOEAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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